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7,8-dihydro-8- Active [1] Active [1] Serves as the reference standard for
oxoadenosine activity [1].
(Natural)
Adenine (replaces 8- Retained activity  Information The 8-oxo group is not absolutely
oxoadenine) [1]112] Missing essential; the adenine skeleton is the
core requirement [1].
2'-Deoxyadenosine Retained activity = Decreased (4-fold  The ribose moiety is less critical than
(replaces ribose) [1] reduction) [1] the base, but its absence can reduce
potency in a cell-line-dependent
manner [1].
Uracil, Cytosine, No significant No significant Demonstrates high specificity for
Guanine activity [2] activity [2] adenine-based structures; other
nucleobases abolish activity [2].
Simple Alkyl Group Drastic loss of Drastic loss of Confirms the nucleoside residue is
(e.g., Ethyl) activity [1] activity [1] indispensable; a small alkyl group
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cannot functionally replace it [1].

Synthesis of Phosmidosine O-Ethyl Ester Derivatives

The synthesis of phesmidosine derivatives for structure-activity relationship (SAR) studies follows a

convergent strategy, as outlined in the workflow below.
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Click to download full resolution via product page

Synthetic workflow for phosmidosine analogs [1] [2]
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General Experimental Protocol [1]:

e Condensation Reaction: The key step involves coupling the phosphorodiamidite intermediate with
various protected nucleosides.

e Deprotection: The final compounds are obtained after removing the protecting groups.

o Purification: Products are isolated using silica gel column chromatography and reverse-phase
medium-pressure column chromatography (C18 silica gel).

e Characterization: Structures are confirmed by 1H NMR (270 MHz), 13C NMR (68 MHz), and 31P
NMR (109 MHz) spectroscopy.

Mechanism of Action and Rationale

The proposed mechanism of phosmidosine and the importance of its structure are summarized in the

diagram below.
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Proposed mechanism: phosmidosine mimics prolyl-AMP to inhibit protein synthesis [1] [2]

e Structural Mimicry: Phosmidosine's structure closely resembles prolyl-adenylate (Prolyl-AMP), a
natural intermediate in protein synthesis [1] [2].

¢ Essential Components: Both the prolyl residue and the adenine/8-oxoadenine base are critical
for this function. Substitution of the proline with other amino acids (e.qg., acetyl) leads to a significant
loss of activity [1].

e Proposed Target: It is strongly suggested that phosmidosine acts as an inhibitor of prolyl-tRNA
synthetase, disrupting protein synthesis in rapidly growing cancer cells [1] [2]. This inhibition can
lead to G1 cell cycle arrest and the observed antitumor effects [1].

Key Property of 8-Oxo-Modified Nucleosides
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A relevant property of 8-oxo-modified nucleosides discovered in a related compound is their high resistance
to deamination by adenosine deaminase (ADA) [3]. The oxidized base favors a Syn conformation at the
glycosidic bond, which prevents the catalytic water molecule from attacking the C6 atom of the purine ring
[3]. This metabolic stability is a significant pharmacological advantage, potentially extending the half-life of

such drugs in vivo and reducing the need for co-administration of ADA inhibitors [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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